molecular formula C15H23N3OS B7639034 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide

Cat. No. B7639034
M. Wt: 293.4 g/mol
InChI Key: VMOAIIHABUSPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has demonstrated potential therapeutic effects in various diseases, including cancer and autoimmune disorders.

Mechanism of Action

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide exerts its therapeutic effects through the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. By inhibiting BTK, this compound reduces the activation and proliferation of B-cells, which play a crucial role in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of BTK and downstream signaling pathways, leading to reduced activation and proliferation of B-cells. Physiologically, this compound has been shown to reduce tumor growth and inflammation in various preclinical models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide in lab experiments is its specificity for BTK inhibition, which allows for targeted modulation of B-cell signaling pathways. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide. One area of interest is the development of this compound as a therapeutic agent for various diseases, including cancer and autoimmune disorders. Another area of interest is the investigation of the potential synergistic effects of this compound with other therapeutic agents. Additionally, the development of more potent and selective BTK inhibitors may lead to improved therapeutic outcomes.

Synthesis Methods

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of various chemicals, including 1-cyclohexyl-3-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)urea and 2-bromo-1-(2-chloroethyl)-1H-benzimidazole. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In autoimmune disorders, this compound has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

1-cyclohexyl-N-(1,3-thiazol-2-ylmethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-15(17-10-14-16-7-9-20-14)12-6-8-18(11-12)13-4-2-1-3-5-13/h7,9,12-13H,1-6,8,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOAIIHABUSPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)C(=O)NCC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.